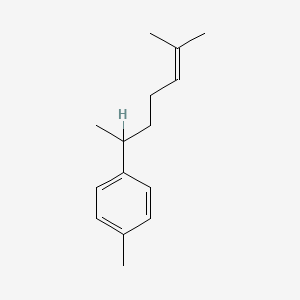

alpha-Curcumene

Overview

Description

Alpha-Curcumene is a sesquiterpene that is found in the essential oil of Curcuma xanthorriza, ginger, and other Zingiberaceae . It is also known as ar-curcumene . It has been reported to have hypotriglyceridemic and antifungal properties .

Synthesis Analysis

Alpha-curcumene can be synthesized artificially . An easy synthesis of ar-(or α)-curcumene was carried out by Birch. By reacting the 6-methyl-5-hepten-2-one with 4-methylphenylmagnesium bromide, the intermediate alcohol was obtained. Upon treatment with sodium–ammonia in ethanol, it gave the expected compound .

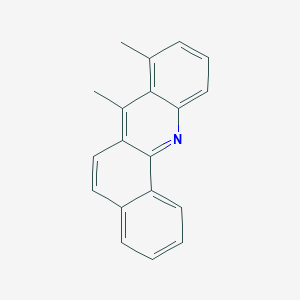

Molecular Structure Analysis

The molecular formula of alpha-curcumene is C15H22 . The IUPAC Standard InChI is InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3 .

Chemical Reactions Analysis

Alpha-curcumene, like curcumin, may undergo various chemical reactions that have biological relevance like nucleophilic addition reactions .

Physical And Chemical Properties Analysis

Alpha-curcumene has a molecular weight of 202.34 and a density of 0.873g/cm3 . It has a boiling point of 276.3ºC at 760 mmHg . The flash point is 117.2ºC .

Scientific Research Applications

Chemopreventive Agent

Alpha-Curcumene has been extensively studied for its potential as a chemopreventive agent . Research indicates that it may inhibit the growth of cancer cells and could be used as a therapeutic agent against various chronic diseases . Its ability to modulate molecular pathways involved in cancer development is of particular interest in the field of oncology.

Anti-Inflammatory Properties

The compound has shown promise in treating inflammatory conditions . It has been reported to have significant effects in reducing inflammation, particularly in the digestive tract, which could be beneficial for conditions like inflammatory bowel disease .

Antioxidant Activity

Alpha-Curcumene exhibits antioxidant properties , which are crucial in protecting cells from oxidative stress. This activity is beneficial in preventing the damage caused by free radicals, thereby potentially reducing the risk of chronic diseases such as heart disease and diabetes .

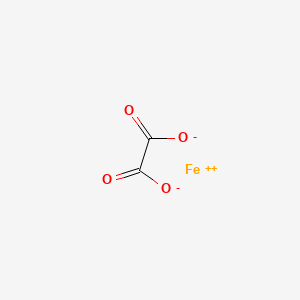

Metal Chelation

The ability of alpha-Curcumene to chelate metals can be harnessed in detoxification therapies . Metal chelation is relevant in treating heavy metal poisoning, where the compound could bind to metals and aid in their removal from the body .

Nanoformulation

Recent advances have explored the use of alpha-Curcumene in the preparation of nanoconjugates . These nanoformulations, combined with metal and metal oxide nanoparticles, could lead to new therapeutic applications, including targeted drug delivery systems .

Pharmacological Effects

Alpha-Curcumene’s diverse pharmacological effects have been confirmed through decades of scientific research. Its therapeutic potential extends to a variety of disorders, making it a versatile compound in pharmacology .

Mechanism of Action

Target of Action

Alpha-Curcumene, also known as Curcumene, is a major component of the Curcuma longa rhizome . It primarily targets chemokines, a family of cytokines with chemoattractant properties that regulate chemotaxis and leukocyte migration . These chemokines play a crucial role in both physiological and pathological immune responses .

Mode of Action

Alpha-Curcumene interacts with its targets, the chemokines, and influences/modulates them . The binding of chemokines to their respective receptors on cell surfaces creates a calcium signaling cascade, activating small GTPases . This leads to the activation of integrins and actin polymerization, resulting in the development of a pseudopod, polarized cell morphology, and ultimately cell movement .

Biochemical Pathways

Alpha-Curcumene affects the pathways involving chemokines and their receptors . It has been reported that curcumin, a compound related to alpha-curcumene, inhibits ox-LDL-induced MCP-1 expression in macrophages via the NF-κB and JNK pathways .

Pharmacokinetics

Curcumin, a related compound, has been shown to have poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . This limits the therapeutic efficacy of curcumin , and similar limitations may apply to alpha-Curcumene.

Result of Action

The molecular and cellular effects of alpha-Curcumene’s action are primarily anti-inflammatory and immune-regulatory . It has been suggested that the beneficial effects of curcumin in various cancers are related to the induction of apoptosis and curcumin-mediated suppression of tumor cell proliferation and invasion .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methyl-4-(6-methylhept-5-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYXUZSZMNBRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862351 | |

| Record name | alpha-Cucurmene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Curcumene | |

CAS RN |

644-30-4 | |

| Record name | Curcumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Curcumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cucurmene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | curcumene, alpha | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CURCUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S24T013WOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of curcumene?

A1: Curcumene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol. []

Q2: Is there spectroscopic data available for curcumene?

A2: Yes, curcumene has been characterized using various spectroscopic techniques, including gas chromatography-mass spectrometry (GC-MS). [, ] This technique helps identify and quantify curcumene in complex mixtures, like essential oils.

Q3: What is the role of curcumene in plants?

A3: While specific roles of curcumene in plant physiology are still under investigation, it is thought to contribute to plant defense mechanisms as a volatile compound. [] For example, curcumene, along with its enantiomer 7-epi-zingiberene, has been identified as a repellent against whiteflies. []

Q4: Does curcumene exhibit any insecticidal or insect-repellent properties?

A4: Yes, research suggests that curcumene acts as a repellent against certain insects, such as whiteflies (Bemisia tabaci). [, ] Studies have shown that ginger oil, which contains curcumene, can be a biorational source for insect repellents. []

Q5: What is the mechanism behind the anti-tumor activity of curcumene?

A5: Research indicates that curcumene exerts anti-tumor effects through mitochondrial activation, leading to apoptosis in cancer cells. [] Specifically, curcumene treatment in human ovarian cancer cells (SiHa) has been shown to trigger mitochondrial cytochrome c release, ultimately activating caspase-3 and initiating apoptosis. []

Q6: Does curcumene impact aflatoxin production?

A6: Research suggests that curcumene might play a role in inhibiting aflatoxin production. In a study using ginger oil nanoemulsions, ar-curcumene showed a strong affinity for cytochrome P450 monooxygenase, an enzyme involved in aflatoxin biosynthesis. [] Inhibiting this enzyme could potentially reduce aflatoxin levels.

Q7: Is there evidence of curcumene degradation upon exposure to light?

A7: Yes, research indicates that curcumene, particularly γ-curcumene, can undergo phototransformation when exposed to light, especially UV-A irradiation in the presence of oxygen. [] This transformation can lead to the formation of compounds like italicene, isoitalicene, and α-curcumene. []

Q8: Does the method of drying ginger affect the curcumene content in its essential oil?

A8: Yes, drying methods significantly influence the chemical composition of ginger essential oil, including curcumene levels. [] Sun-drying generally results in higher essential oil yields, but the specific curcumene content can vary depending on the ginger cultivar and drying conditions. []

Q9: What analytical techniques are used to identify and quantify curcumene?

A9: Gas chromatography-mass spectrometry (GC-MS) is widely employed for the identification and quantification of curcumene in plant extracts and essential oils. [, , ] This technique separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratios. High-performance liquid chromatography (HPLC) is also used, particularly when analyzing curcuminoids alongside curcumene. [, ]

Q10: How is the quality of curcumene-containing products ensured?

A10: Quality control measures for curcumene-containing products, like essential oils, involve analyzing their chemical composition, particularly the curcumene content, using techniques like GC-MS. [, , ] Additionally, standardized extraction and processing methods are crucial for maintaining consistent quality and efficacy.

Q11: Are there any known instances of bacterial utilization of curcumene?

A11: Yes, a bacterial strain belonging to the genus Rhodococcus was found to utilize α-cedrene and metabolize it to sec-cedrenol and α-curcumene. [] This finding highlights the potential for microbial biotransformation of terpenes.

Q12: Have any studies explored the enantioselective synthesis of curcumene?

A12: Yes, researchers have successfully achieved the stereoselective synthesis of optically active curcumene enantiomers, (R)-(-)-α-curcumene and (S)-(+)-α-curcumene. [, ] These syntheses typically utilize chiral catalysts and specific reaction conditions to control the stereochemistry of the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B1198607.png)